molecular formula C9H10F3NO B13054349 (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

Cat. No.: B13054349
M. Wt: 205.18 g/mol
InChI Key: UIYJYPYCJUAJJP-MOFOKWOHSA-N
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Description

(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of the trifluorophenyl group and the chiral centers at positions 1 and 2 make it a valuable molecule for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.

    Key Steps:

    Reaction Conditions: These reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the synthesis of (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL may involve:

    Continuous Flow Chemistry: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.

    Biocatalysis: Enzymes can be used to catalyze specific steps in the synthesis, offering high selectivity and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, under basic or acidic conditions depending on the desired product.

Major Products

    Oxidation: (1R,2R)-1-(2,3,4-trifluorophenyl)propan-2-one.

    Reduction: (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL.

    Substitution: Various amides and sulfonamides depending on the electrophile used.

Scientific Research Applications

Chemistry

    Stereochemistry Studies: The compound is used to study the effects of chirality on chemical reactivity and interaction with other chiral molecules.

    Catalysis: It serves as a chiral ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

Biology

    Enzyme Inhibition: It is investigated for its potential to inhibit specific enzymes, providing insights into enzyme-substrate interactions.

    Receptor Binding: The compound’s interaction with biological receptors is studied to understand its potential as a drug candidate.

Medicine

    Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry

    Material Science: The compound is explored for its potential use in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, affecting cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL: The enantiomer of the compound, with different stereochemistry.

    1-Amino-1-(2,3,4-trifluorophenyl)propan-2-one: The oxidized form of the compound.

    1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL: The racemic mixture of the compound.

Uniqueness

    Chirality: The (1R,2R) configuration provides specific interactions with biological targets that are distinct from its enantiomer or racemic mixture.

    Trifluorophenyl Group: The presence of the trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it unique compared to similar compounds without this group.

This detailed overview provides a comprehensive understanding of (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9+/m1/s1

InChI Key

UIYJYPYCJUAJJP-MOFOKWOHSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=C(C=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=C(C=C1)F)F)F)N)O

Origin of Product

United States

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